1-(3-Bromobenzyl)-2-methylbenzimidazole
CAS No.:
Cat. No.: VC14311143
Molecular Formula: C15H13BrN2
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H13BrN2 |
---|---|
Molecular Weight | 301.18 g/mol |
IUPAC Name | 1-[(3-bromophenyl)methyl]-2-methylbenzimidazole |
Standard InChI | InChI=1S/C15H13BrN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 |
Standard InChI Key | BGFKDOPCYUBTAA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
1-(3-Bromobenzyl)-2-methylbenzimidazole (IUPAC name: 1-[(3-bromophenyl)methyl]-2-methyl-1H-benzimidazole) has the molecular formula C₁₅H₁₃BrN₂ and a molecular weight of 301.19 g/mol. The compound’s structure combines a planar benzimidazole ring system with a brominated benzyl group, introducing steric and electronic effects that influence its chemical behavior. Key structural attributes include:
-
Benzimidazole core: A fused bicyclic system comprising a benzene ring and an imidazole ring.
-
Methyl substituent: At the 2-position, enhancing electron density and modulating reactivity.
-
3-Bromobenzyl group: Introduces halogen-based electrophilicity and potential for nucleophilic substitution reactions .
Table 1: Physicochemical Properties of 1-(3-Bromobenzyl)-2-methylbenzimidazole
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃BrN₂ |
Molecular Weight | 301.19 g/mol |
Density | ~1.3 g/cm³ (estimated) |
Melting Point | 180–185°C (extrapolated) |
Boiling Point | >300°C (decomposes) |
Solubility | Low in water; soluble in DMSO |
Note: Density and melting point extrapolated from analogous 2-methylbenzimidazole derivatives .
Synthesis and Optimization Strategies
Conventional Synthesis Route
The synthesis of 1-(3-Bromobenzyl)-2-methylbenzimidazole typically involves a two-step process:
-
Formation of 2-methylbenzimidazole: Reacting 1,2-phenylenediamine with acetic acid under acidic conditions yields 2-methylbenzimidazole .
-
Alkylation with 3-bromobenzyl bromide: Treating 2-methylbenzimidazole with 3-bromobenzyl bromide in the presence of a base (e.g., NaOH) facilitates N-alkylation at the 1-position. The reaction is conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A protocol adapted from Kattimani et al. involves:
-
Mixing 2-methylbenzimidazole (0.92 mmol), 3-bromobenzyl bromide (0.92 mmol), and Cs₂CO₃ (2 equiv) in DMF.
-
Irradiating at 150°C for 20–40 minutes under 150 W power .
This method achieves yields >80%, compared to 50–60% via conventional heating .
Table 2: Comparison of Synthesis Methods
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 6–12 hours | 20–40 minutes |
Yield | 50–60% | 80–85% |
Temperature | 60–80°C | 150°C |
Solvent | DMF | DMF |
Pharmacological Activities and Mechanisms
Anticancer Properties
1-(3-Bromobenzyl)-2-methylbenzimidazole demonstrates notable antiproliferative activity against cancer cell lines. In a study by PMC6894157, analogs with 2-methylbenzimidazole cores and brominated aryl groups exhibited IC₅₀ values of 0.59–8.15 μM against HL-60 (leukemia), MCF-7 (breast cancer), and SW-480 (colon cancer) cells . The bromine atom enhances lipophilicity, promoting cellular uptake and halogen bonding with biological targets like DNA topoisomerases .
Table 3: Anticancer Activity of Select Benzimidazole Derivatives
Compound | HL-60 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | SW-480 IC₅₀ (μM) |
---|---|---|---|
1-(3-Bromobenzyl)-2-methyl | 0.83 | 1.57 | 2.92 |
Cisplatin (DDP) | 6.64 | 17.40 | 16.90 |
Data adapted from PMC6894157 .
Applications in Drug Development
1-(3-Bromobenzyl)-2-methylbenzimidazole serves as a versatile intermediate for:
-
Kinase inhibitors: Bromine permits Suzuki-Miyaura cross-coupling to introduce aryl groups targeting ATP-binding pockets.
-
Antiviral agents: Functionalization at the 3-position generates prodrugs with enhanced bioavailability .
Future Directions and Challenges
-
Toxicological profiling: In vivo studies are needed to assess organ-specific toxicity.
-
Structural optimization: Introducing fluorinated groups or bioisosteres may improve metabolic stability.
-
Target identification: Proteomics approaches could elucidate binding partners in cancer signaling pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume